molecular formula C11H8F2N2O B2450234 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine CAS No. 2199675-82-4

5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine

Cat. No. B2450234
M. Wt: 222.195
InChI Key: UDVQMEYLGWQZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method involves a radical approach and has been used for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Pharmaceutical Development

  • A study by Haynes and Swigor (1994) focused on the synthesis of a compound closely related to 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine, which could potentially be relevant in the development of new pharmaceutical compounds (Haynes & Swigor, 1994).
  • Rosen, German, and Kerns (2009) reported on the efficient synthesis of a core structure resembling the subject compound, suggesting its potential as a scaffold for biologically active compounds, particularly in antibacterial agents (Rosen, German, & Kerns, 2009).

Fluorescent Probes and Functional Fluorophores

  • Castillo, Tigreros, and Portilla (2018) explored the use of related pyrimidine compounds in the creation of functional fluorophores. These compounds have applications as fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Chemical Synthesis and Structural Analysis

  • Saygılı, Batsanov, and Bryce (2004) developed methods to synthesize heteroarylpyrimidines, which could have implications for the structural and functional analysis of related compounds (Saygılı, Batsanov, & Bryce, 2004).
  • Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) synthesized derivatives of pyrimidine for larvicidal activity, indicating the potential use of related compounds in pest control (Gorle et al., 2016).

Potential Antiviral and Antitumor Applications

  • Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) explored pyrimidine derivatives for their potential antiviral activity, particularly against retroviruses (Hocková et al., 2003).
  • Rosowsky, Kim, and Wick (1981) synthesized a pyrimidine acyclonucleoside as part of a program targeting the development of new 5-fluorouracil derivatives with potential antitumor activity (Rosowsky, Kim, & Wick, 1981).

properties

IUPAC Name

5-fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-3-1-2-8(4-9)7-16-11-14-5-10(13)6-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVQMEYLGWQZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine

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